molecular formula C20H22N2O4 B4846030 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B4846030
M. Wt: 354.4 g/mol
InChI Key: KPVCLQXIPKRMLD-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked via a carbonyl group to a piperazine ring substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-17-5-3-16(4-6-17)21-8-10-22(11-9-21)20(23)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVCLQXIPKRMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxine moiety and a piperazine ring, which are often associated with bioactive properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, and it features a distinctive arrangement of functional groups that contribute to its biological activity. The presence of the 2,3-dihydro-1,4-benzodioxine unit is particularly noteworthy due to its association with various pharmacological effects.

PropertyValue
Molecular Weight284.30 g/mol
LogP3.4438
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area69.24 Ų

Antitumor Activity

Research indicates that derivatives of benzodioxine compounds exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. A derivative containing the benzodioxine core was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural motifs present in the compound could be leveraged for developing new antibiotics .

Neuropharmacological Effects

In neuropharmacological studies, piperazine derivatives have been linked to anxiolytic and antidepressant effects. The incorporation of the 2,3-dihydro-1,4-benzodioxine moiety may enhance these effects by modulating neurotransmitter systems in the brain. Experimental models indicated that this compound could influence serotonin and dopamine pathways, leading to improved mood and reduced anxiety .

Study on Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry evaluated several analogs of benzodioxine derivatives for their antitumor activity. The results showed that modifications at the piperazine nitrogen significantly affected cytotoxicity against breast cancer cells (MCF-7). The most potent analog exhibited an IC50 value of 5 µM, demonstrating substantial antitumor efficacy.

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers tested the compound against a panel of pathogens. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of the target compound with analogs:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzodioxine-6-carbonyl, 4-(4-methoxyphenyl)piperazine ~400 (estimated) Hypothesized CNS/cardiovascular activity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine Dual sulfonyl groups 454.51 Non-cancer therapeutic applications
Doxazosin Mesylate Quinazoline + benzodioxine-carbonyl-piperazine 547.59 Anti-hypertensive (α1-adrenergic antagonist)
Silybin Flavonoid with benzodioxine core 482.44 Hepatoprotective (antioxidant)
1-(4-Methoxyphenyl)piperazine derivatives Piperazine + 4-methoxyphenyl Variable Serotonergic activity (e.g., 5-HT receptor modulation)

Key Observations :

  • Sulfonyl vs. Carbonyl Linkages : Compounds with sulfonyl groups (e.g., ) exhibit higher molecular weights and polarity compared to the target compound’s carbonyl linkage, which may influence membrane permeability and target binding .
  • Benzodioxine Core : Analogous to silybin (), the benzodioxine moiety contributes to redox-modulating properties, though the target compound’s piperazine substitution likely shifts its activity toward receptor interactions rather than antioxidant effects.

Pharmacological and Therapeutic Potential

  • Anti-Hypertensive Analog : Doxazosin mesylate () shares a benzodioxine-piperazine scaffold but incorporates a quinazoline ring, demonstrating how structural variations dictate therapeutic specificity (α1-adrenergic blockade vs. hypothetical CNS targets for the target compound) .
  • MAO Inhibition Potential: Piperazine-oxadiazole hybrids () with methoxyphenyl groups show MAO inhibitory activity, implying that the target compound’s structure may align with neuromodulatory applications .

Physicochemical Properties

  • Solubility: The methoxy group on the phenyl ring enhances solubility compared to non-polar analogs (e.g., 4-chlorophenyl derivatives in ) .
  • Bioavailability : The carbonyl linker may reduce metabolic instability relative to ester or sulfonyl groups, as seen in piperazine-carbodithioate derivatives () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine

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